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Compound Name:
5-(2-Fluorophenyl)-5-oxopentanoic

acid

Cat. No.: B170440 Get Quote

A Spectroscopic Comparison of Ortho, Meta, and Para Fluorophenyl Pentanoic Acids

This guide provides a comparative spectroscopic analysis of ortho-, meta-, and para-

fluorophenyl pentanoic acids. Due to a lack of comprehensive experimental data in publicly

accessible databases for these specific compounds, this report utilizes data from analogous

structures and predictive models to offer insights for researchers, scientists, and drug

development professionals. The information herein is intended to guide analytical method

development and structural elucidation.

Introduction
The substitution of a fluorine atom onto a phenyl ring can significantly influence a molecule's

physicochemical properties, including its acidity, lipophilicity, and metabolic stability. The

positional isomerism (ortho, meta, para) of the fluorine atom in fluorophenyl pentanoic acids is

expected to result in distinct spectroscopic signatures. Understanding these differences is

crucial for the unambiguous identification and characterization of these compounds in various

research and development settings. This guide presents a summary of expected quantitative

data from key spectroscopic techniques, detailed experimental protocols for acquiring such

data, and visualizations to illustrate structural relationships and analytical workflows.
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The following tables summarize the predicted spectroscopic data for ortho-, meta-, and para-

fluorophenyl pentanoic acids. These predictions are based on established principles of

spectroscopy and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm

Assignment
ortho-Fluorophenyl
Pentanoic Acid

meta-Fluorophenyl
Pentanoic Acid

para-Fluorophenyl
Pentanoic Acid

COOH ~12.0 (s, 1H) ~12.0 (s, 1H) ~12.0 (s, 1H)

Ar-H ~7.0-7.5 (m, 4H) ~6.9-7.4 (m, 4H) ~7.0-7.3 (m, 4H)

α-CH₂ ~2.6 (t, 2H) ~2.6 (t, 2H) ~2.6 (t, 2H)

β-CH₂ ~1.7 (m, 2H) ~1.7 (m, 2H) ~1.7 (m, 2H)

γ-CH₂ ~1.6 (m, 2H) ~1.6 (m, 2H) ~1.6 (m, 2H)

δ-CH₃ Not Applicable Not Applicable Not Applicable

Note: Chemical shifts are referenced to TMS at 0 ppm. Multiplicity is denoted as s (singlet), t

(triplet), and m (multiplet).

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm

Assignment
ortho-Fluorophenyl
Pentanoic Acid

meta-Fluorophenyl
Pentanoic Acid

para-Fluorophenyl
Pentanoic Acid

COOH ~179 ~179 ~179

C-F (Ar) ~160 (d, J ≈ 245 Hz) ~163 (d, J ≈ 245 Hz) ~162 (d, J ≈ 245 Hz)

C-C (Ar) ~138 (d, J ≈ 3 Hz) ~130 (d, J ≈ 8 Hz) ~130 (d, J ≈ 8 Hz)

C-H (Ar) ~115-132 ~114-130 ~115 (d, J ≈ 21 Hz)

α-CH₂ ~35 ~35 ~35

β-CH₂ ~31 ~31 ~31

γ-CH₂ ~25 ~25 ~25
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Note: Chemical shifts are referenced to TMS at 0 ppm. d denotes a doublet due to C-F

coupling, with the approximate coupling constant (J) in Hz.

Table 3: Predicted ¹⁹F NMR Chemical Shifts (δ) in ppm

Isomer Predicted Chemical Shift (ppm)

ortho-Fluorophenyl Pentanoic Acid ~ -118

meta-Fluorophenyl Pentanoic Acid ~ -113

para-Fluorophenyl Pentanoic Acid ~ -115

Note: Chemical shifts are referenced to an external standard, typically CFCl₃ at 0 ppm.

Table 4: Key IR Absorption Frequencies (cm⁻¹)

Functional Group
ortho-Fluorophenyl
Pentanoic Acid

meta-Fluorophenyl
Pentanoic Acid

para-Fluorophenyl
Pentanoic Acid

O-H (Carboxylic Acid) ~2500-3300 (broad) ~2500-3300 (broad) ~2500-3300 (broad)

C-H (Aromatic) ~3010-3100 ~3010-3100 ~3010-3100

C-H (Aliphatic) ~2850-2960 ~2850-2960 ~2850-2960

C=O (Carboxylic Acid) ~1700-1725 ~1700-1725 ~1700-1725

C=C (Aromatic) ~1450-1600 ~1450-1600 ~1450-1600

C-F ~1100-1300 ~1100-1300 ~1100-1300

Table 5: Predicted Mass Spectrometry m/z Values for Key Fragments
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Fragment
ortho-Fluorophenyl
Pentanoic Acid

meta-Fluorophenyl
Pentanoic Acid

para-Fluorophenyl
Pentanoic Acid

[M]⁺ 196.09 196.09 196.09

[M-OH]⁺ 179.08 179.08 179.08

[M-COOH]⁺ 151.09 151.09 151.09

[C₆H₄FCH₂]⁺ 109.05 109.05 109.05

Experimental Protocols
The following are generalized methodologies for the key spectroscopic experiments. Instrument

parameters should be optimized for the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H,
¹³C, ¹⁹F)

Objective: To determine the carbon-hydrogen framework and the chemical environment of

the fluorine atom.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: Dissolve 5-10 mg of the fluorophenyl pentanoic acid isomer in

approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount

of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR). For ¹⁹F

NMR, an external standard such as CFCl₃ can be used.

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical

parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a

relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters

include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-

5 seconds.

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.
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Data Analysis: Process the data with Fourier transformation, phasing, and baseline

correction. Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical

shifts, splitting patterns (especially C-F and H-F couplings), and coupling constants to assign

signals to the respective nuclei.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation: As the fluorophenyl pentanoic acids are expected to be solids, prepare

a KBr (potassium bromide) pellet. Mix a small amount of the finely ground sample (1-2 mg)

with approximately 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent

pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the

sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the

solvent to evaporate.

Data Acquisition: Record a background spectrum of the empty sample compartment or the

clean salt plate. Then, place the sample in the beam path and record the IR spectrum,

typically in the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups in the molecule, such as the O-H and C=O stretches of the carboxylic acid and the C-

F stretch.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a time-of-flight (TOF), quadrupole, or ion trap

analyzer, coupled with a suitable ionization source.

Ionization Method: Electron Ionization (EI) is suitable for generating fragment ions and

providing structural information. Electrospray Ionization (ESI) can also be used, particularly

for accurate mass measurements of the molecular ion.
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Sample Introduction: For EI, the sample can be introduced via a direct insertion probe or a

gas chromatograph (GC). For ESI, the sample should be dissolved in a suitable solvent

(e.g., methanol or acetonitrile) and infused into the source.

Data Acquisition: Acquire a full scan mass spectrum over an appropriate m/z range (e.g., 50-

500 amu).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure. High-resolution mass spectrometry can be used to determine the

elemental composition of the parent ion and its fragments.

Mandatory Visualization

Fluorophenyl Pentanoic Acid Isomers Structural Differences

ortho-Fluorophenyl
Pentanoic Acid Fluorine at C2Position of F

meta-Fluorophenyl
Pentanoic Acid Fluorine at C3Position of F

para-Fluorophenyl
Pentanoic Acid

Fluorine at C4Position of F

Click to download full resolution via product page

Caption: Isomeric relationship of fluorophenyl pentanoic acids.
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Caption: Experimental workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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